molecular formula C7H9ClN2O B6268706 4-cyanopiperidine-1-carbonyl chloride CAS No. 1257300-55-2

4-cyanopiperidine-1-carbonyl chloride

Cat. No.: B6268706
CAS No.: 1257300-55-2
M. Wt: 172.61 g/mol
InChI Key: DMUCTISSSRYDFG-UHFFFAOYSA-N
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Description

4-Cyanopiperidine-1-carbonyl chloride (C₇H₉ClN₂O, MW: 172.62) is a piperidine derivative featuring a reactive carbonyl chloride group at the 1-position and a cyano substituent at the 4-position of the piperidine ring . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, enabling the introduction of the piperidine-carbonyl moiety into larger molecules. Its high reactivity stems from the electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution or coupling reactions with amines, alcohols, or thiols.

Properties

IUPAC Name

4-cyanopiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-7(11)10-3-1-6(5-9)2-4-10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUCTISSSRYDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanopiperidine-1-carbonyl chloride typically involves the reaction of 4-cyanopiperidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

4-Cyanopiperidine+Phosgene4-Cyanopiperidine-1-carbonyl chloride\text{4-Cyanopiperidine} + \text{Phosgene} \rightarrow \text{4-Cyanopiperidine-1-carbonyl chloride} 4-Cyanopiperidine+Phosgene→4-Cyanopiperidine-1-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of 4-cyanopiperidine-1-carbonyl chloride may involve the use of continuous flow reactors to enhance safety and efficiency. The process typically includes the following steps:

    Preparation of 4-cyanopiperidine: This can be achieved by the dehydration of piperidine-4-carboxamide using reagents such as phosphorus oxychloride.

    Reaction with Phosgene: The 4-cyanopiperidine is then reacted with phosgene in a controlled environment to produce the desired carbonyl chloride derivative.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, and thiols. A key example involves its reaction with 3,4-dihydro-2H-1,4-benzothiazine in the presence of triethylamine to form urea derivatives (Table 1) .

Table 1: Nucleophilic substitution with 4-cyanopiperidine-1-carbonyl chloride

SubstrateReagent/ConditionsProductYieldReference
3,4-dihydro-2H-1,4-benzothiazineEt₃N, DCM, 0°C → rtUrea-linked piperidine-benzothiazineNot reported

Amide and Carbamate Formation

The compound serves as a precursor for synthesizing amides and carbamates. For instance, it reacts with tert-butyl 4-aminopiperidine-1-carboxylate under coupling agents like HATU and DIPEA to generate bis-piperidine carboxamides, critical intermediates in drug discovery (Table 2) .

Table 2: Amide bond formation

AmineCoupling AgentSolventProduct ApplicationReference
tert-butyl 4-aminopiperidine-1-carboxylateHATU, DIPEADMFALDH1A1 inhibitors

Stability and Handling Considerations

  • Sensitivity : Moisture-sensitive; reactions typically require anhydrous conditions (e.g., DCM or DMF under inert gas) .

  • Purification : Products are often isolated via extraction and chromatography due to polar byproducts.

Scientific Research Applications

Pharmaceutical Applications

4-Cyanopiperidine-1-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting a range of diseases, including cancer and neurodegenerative disorders.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is integral in synthesizing APIs due to its ability to facilitate the introduction of functional groups that enhance biological activity. For example, it is used in the preparation of 4-cyanopiperidine derivatives, which have shown efficacy as inhibitors of protein kinase B (Akt), a critical regulator in various cellular processes including metabolism, proliferation, and survival . These inhibitors have demonstrated potential in treating cancers by modulating signaling pathways associated with tumor growth.

Development of Antidepressants

Research indicates that 4-cyanopiperidine derivatives can act on neurotransmitter systems, making them candidates for antidepressant development. Compounds derived from this structure have been shown to interact with serotonin receptors, potentially leading to new treatments for depression .

Organic Synthesis Applications

In addition to its pharmaceutical significance, 4-cyanopiperidine-1-carbonyl chloride is valuable in organic synthesis as a reagent or building block for more complex molecules.

Peptide Synthesis

The compound is utilized in peptide synthesis due to its high yield and efficiency. It acts as an activating agent for carboxylic acids, facilitating the formation of peptide bonds in solid-phase synthesis protocols . This application is particularly important in the production of peptides that serve as therapeutics or research tools.

Synthesis of Quinuclidine Derivatives

4-Cyanopiperidine derivatives are also precursors for quinuclidine compounds, which are known for their application in medicinal chemistry. Quinuclidine derivatives exhibit a range of biological activities, including analgesic and anesthetic properties .

Case Studies and Research Findings

Several studies highlight the practical applications of 4-cyanopiperidine-1-carbonyl chloride:

  • Case Study 1: Anticancer Activity
    A study demonstrated that derivatives synthesized from 4-cyanopiperidine-1-carbonyl chloride exhibited significant inhibition of tumor growth in xenograft models. These compounds were found to modulate Akt signaling pathways effectively, showcasing their potential as anticancer agents .
  • Case Study 2: Neuropharmacology
    Research focused on the antidepressant properties of 4-cyanopiperidine derivatives revealed their interaction with serotonin receptors, suggesting a mechanism for their mood-enhancing effects. This has opened avenues for developing new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of 4-cyanopiperidine-1-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group can react with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 4-cyanopiperidine-1-carbonyl chloride and related piperidine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
4-Cyanopiperidine-1-carbonyl chloride C₇H₉ClN₂O Cyano (4), Carbonyl chloride (1) 172.62 Carbonyl chloride, nitrile
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Amino (4), Benzyl carbamate (1) 242.29 Carbamate, primary amine
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Chloro (2), Methyl (6), Carboxylic acid (4) 176.57 Carboxylic acid, pyrimidine ring
3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride C₁₂H₁₆ClN₃O₂ Amino (4), Phenol (3), Hydrochloride 256.73 Phenol, hydrochloride salt

Key Observations :

  • Reactivity: The carbonyl chloride group in 4-cyanopiperidine-1-carbonyl chloride confers higher electrophilicity compared to the carbamate in benzyl 4-aminopiperidine-1-carboxylate or the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid . This makes it more reactive toward nucleophiles like amines.
  • Electronic Effects: The electron-withdrawing cyano group in 4-cyanopiperidine-1-carbonyl chloride may reduce the basicity of the piperidine nitrogen compared to the electron-donating amino group in benzyl 4-aminopiperidine-1-carboxylate .

Biological Activity

4-Cyanopiperidine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Cyanopiperidine-1-carbonyl chloride features a piperidine ring with a cyano group and a carbonyl chloride substituent. Its molecular formula is C₆H₈ClN₃O, and it has a molar mass of 171.60 g/mol. The compound is characterized by its high lipophilicity, which facilitates its absorption and penetration through biological membranes.

Synthesis

The synthesis of 4-cyanopiperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and carbonyl functionalities. This process can be optimized for yield and purity using various organic synthesis techniques.

The biological activity of 4-cyanopiperidine-1-carbonyl chloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Protein Kinase Inhibition : Research indicates that compounds similar to 4-cyanopiperidine-1-carbonyl chloride exhibit inhibitory effects on protein kinases, particularly AKT (Protein Kinase B), which plays a crucial role in cell survival and proliferation .
  • Antiviral Activity : Some derivatives have shown promising antiviral activity, especially against HIV-1 by inhibiting the gp120 protein involved in viral entry into host cells .
  • Cholinergic Activity : The compound's structural similarity to known cholinergic agents suggests potential interactions with cholinergic receptors, which could lead to neuroprotective effects .

Case Studies

Several studies have investigated the biological activity of compounds related to 4-cyanopiperidine-1-carbonyl chloride:

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of AKT activity, with IC50 values in the nanomolar range, indicating high potency .
  • Antiviral Efficacy : A study reported that specific analogs displayed effective inhibition against HIV-1 with IC50 values comparable to established antiviral agents, suggesting potential therapeutic applications in treating HIV infections .

Data Tables

Biological ActivityTargetIC50 ValueReference
AKT InhibitionProtein Kinase BNanomolar range
HIV-1 Inhibitiongp120 ProteinComparable to reference compounds

Q & A

Q. What are the recommended methods for synthesizing 4-cyanopiperidine-1-carbonyl chloride, and how can purity be validated?

Synthesis typically involves reacting 4-cyanopiperidine with phosgene or thionyl chloride under anhydrous conditions. A common protocol includes:

  • Dissolving 4-cyanopiperidine in dry dichloromethane.
  • Adding phosgene dropwise at 0–5°C under nitrogen atmosphere.
  • Stirring for 12–24 hours, followed by solvent removal under reduced pressure .
    Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks or unreacted starting material). For reproducibility, document reaction parameters (temperature, stoichiometry) rigorously .

Q. What safety protocols are critical when handling 4-cyanopiperidine-1-carbonyl chloride?

This compound is reactive and likely corrosive due to the carbonyl chloride group. Key precautions:

  • Use fume hoods and chemical-resistant gloves (e.g., nitrile).
  • Immediate first aid for skin/eye exposure: Flush with water for 15 minutes (skin) or 10–15 minutes (eyes), followed by medical consultation .
  • Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Toxicity data are limited; assume acute toxicity and prioritize hazard mitigation .

Q. How can researchers confirm the molecular identity of 4-cyanopiperidine-1-carbonyl chloride?

Use high-resolution mass spectrometry (HRMS) to match the molecular ion peak with the calculated exact mass (172.0372 g/mol for C₇H₉ClN₂O). FT-IR can confirm the carbonyl chloride stretch (~1800 cm⁻¹) and nitrile group (~2250 cm⁻¹). Cross-validate with ¹³C NMR (e.g., carbonyl carbon at ~160–170 ppm) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of 4-cyanopiperidine-1-carbonyl chloride in nucleophilic acyl substitution?

The electron-withdrawing cyano group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies suggest a two-step mechanism:

Nucleophilic attack at the carbonyl carbon.

Chloride departure , forming the acylated product.
Competing hydrolysis (in aqueous conditions) can be minimized using aprotic solvents like THF or DMF. Computational studies (DFT) support this mechanism .

Q. How does the steric environment of 4-cyanopiperidine-1-carbonyl chloride influence its reactivity in peptide coupling?

The piperidine ring’s chair conformation creates steric hindrance, limiting accessibility to the carbonyl chloride. Comparative studies with linear analogs (e.g., piperonyl chloride) show slower reaction kinetics. Optimize coupling by:

  • Using Hünig’s base (DIPEA) to neutralize HCl byproducts.
  • Activating with HOAt or HOBt to reduce racemization in peptide synthesis .

Q. What analytical challenges arise in characterizing degradation products of 4-cyanopiperidine-1-carbonyl chloride?

Hydrolysis produces 4-cyanopiperidine-1-carboxylic acid and HCl. Key challenges:

  • Detecting trace HCl in organic matrices: Use ion chromatography or pH-sensitive electrodes .
  • Differentiating degradation products from synthetic intermediates: Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported stability data for 4-cyanopiperidine-1-carbonyl chloride?

Some studies suggest stability at –20°C for months, while others note decomposition within weeks. Mitigation strategies:

  • Conduct accelerated stability testing (e.g., 40°C/75% RH for 1 week).
  • Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or ¹H NMR for new peaks .

Methodological Best Practices

Q. What experimental design principles apply to optimizing reactions with 4-cyanopiperidine-1-carbonyl chloride?

Adopt a Design of Experiments (DoE) approach:

  • Vary parameters (temperature, solvent, catalyst) systematically.
  • Use response surface methodology to identify optimal conditions.
  • Validate reproducibility with ≥3 independent replicates .

Q. How can computational modeling predict the reactivity of 4-cyanopiperidine-1-carbonyl chloride in novel reactions?

Perform DFT calculations (e.g., Gaussian 16) to:

  • Map electrostatic potential surfaces (identify electrophilic hotspots).
  • Simulate transition states for proposed mechanisms.
  • Compare with experimental kinetics to refine models .

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